What are the physicochemical properties of L-Norleucine, ethyl ester?
What are the physicochemical properties of L-Norleucine, ethyl ester?
Topic: Physicochemical Properties of L-Norleucine, Ethyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Characterization, Synthesis, and Bio-Analytical Utility[1]
Executive Summary
L-Norleucine ethyl ester (Nle-OEt) represents a critical structural probe and synthetic intermediate in protein engineering and medicinal chemistry. As the ethyl ester derivative of the non-proteinogenic amino acid L-norleucine, it offers a unique combination of linear lipophilicity and isosteric utility . Unlike its constitutional isomer L-leucine, which possesses a branched
Physicochemical Core & Identity
Chemical Identity
L-Norleucine ethyl ester is most commonly handled in its hydrochloride salt form to ensure stability against hydrolysis and oxidation.
| Property | Data Specification |
| IUPAC Name | Ethyl (2S)-2-aminohexanoate |
| Common Name | L-Norleucine ethyl ester |
| CAS Number (Free Base) | 22628-26-8 |
| CAS Number (HCl Salt) | Not widely indexed; often cited as HCl salt of 22628-26-8 |
| Molecular Formula | C |
| Molecular Weight | 159.23 g/mol (Free Base) / 195.69 g/mol (HCl Salt) |
| SMILES | CCCCC(=O)OCC |
Physicochemical Properties
The ethyl ester modification significantly alters the solvation profile of the parent amino acid, masking the carboxylate charge and increasing logP.
| Parameter | Value / Range | Scientific Context |
| Physical State | Crystalline Solid (HCl salt) | Hygroscopic; store under desiccant at -20°C. |
| Melting Point | 130–138 °C (Predicted*) | Inferred from L-Leucine ethyl ester HCl (134–138°C) and L-Norleucine methyl ester HCl (134–140°C). |
| Solubility | Water, Ethanol, DMSO | High aqueous solubility as HCl salt; Free base is soluble in organic solvents (DCM, EtOAc). |
| pKa (Amino Group) | ~7.6 (Ester effect) | Esterification lowers the pKa of the |
| Lipophilicity (logP) | ~1.8 (Free Base) | Higher than L-Leucine ethyl ester due to the accessible surface area of the linear chain. |
Critical Insight - Isomeric Distinction: While L-Leucine and L-Norleucine are isomers, the linear side chain of Norleucine ethyl ester allows for tighter packing in hydrophobic pockets where the branched methyls of Leucine would cause steric clash. This property is exploited in "cavity-filling" mutations in protein engineering.
Synthesis & Stability Protocols
Synthesis: Acid-Catalyzed Esterification
The most robust method for generating L-Norleucine ethyl ester is the Fischer esterification using thionyl chloride in absolute ethanol. This method generates the HCl salt directly, preventing racemization.
Protocol: Thionyl Chloride Mediated Esterification
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl
). -
Solvent Prep: Chill 50 mL of absolute ethanol (EtOH) to 0°C in an ice bath.
-
Activation: Dropwise add 3.0 equivalents of Thionyl Chloride (SOCl
) to the ethanol. Caution: Exothermic reaction; evolution of HCl and SO gas. Stir for 30 minutes to generate anhydrous HCl in situ. -
Addition: Add 1.0 equivalent of L-Norleucine (Free Acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).
-
Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl
. -
Purification: Triturate the resulting oil/solid with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.
Hydrolytic Stability & Storage
Ethyl esters are generally more stable to hydrolysis than methyl esters but less stable than tert-butyl esters.
-
Storage: Must be stored at -20°C.
-
Reconstitution: Prepare fresh in buffers. At pH > 8.0, the rate of autohydrolysis increases significantly.
-
Enzymatic Stability: Nle-OEt is a substrate for esterases. In biological assays, this moiety acts as a prodrug, releasing the free amino acid intracellularly.
Structural & Functional Logic (Diagrams)
Synthesis Pathway
The following diagram illustrates the conversion of L-Norleucine to its ethyl ester, highlighting the activation step.
Caption: Acid-catalyzed Fisher esterification pathway converting L-Norleucine to its ethyl ester hydrochloride salt.
Comparative Steric Profile
This logic flow demonstrates why Nle-OEt is chosen over Leu-OEt in specific research contexts.
Caption: Selection logic for using Nle-OEt versus Leu-OEt based on side-chain topology and steric requirements.
Applications in Drug Development[5]
Internal Standard in Metabolomics
Because L-Norleucine is non-proteinogenic (not coded by DNA) and absent in mammalian tissue, Nle-OEt is an ideal Internal Standard (IS) for amino acid analysis via GC-MS or LC-MS.
-
Protocol: Spike biological samples with a known concentration of Nle-OEt prior to extraction.
-
Benefit: The ethyl ester functionality mimics the ionization efficiency of other amino acid esters (often formed during derivatization protocols like chloroformate treatment) while remaining chromatographically distinct.
Peptide Synthesis (C-Terminal Protection)
In solid-phase or solution-phase peptide synthesis, the ethyl ester serves as a semi-permanent C-terminal protecting group.
-
Removal: Saponification (LiOH/MeOH/H
O) or enzymatic cleavage (Pig Liver Esterase). -
Advantage: Unlike methyl esters, ethyl esters are slightly more resistant to accidental basic hydrolysis during Fmoc-deprotection steps.
Prodrug Strategies
Nle-OEt is used to enhance the bioavailability of norleucine-based inhibitors (e.g., arginase inhibitors). The esterification masks the charged carboxylate, facilitating passive diffusion across the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze the ester to release the active L-Norleucine pharmacophore.
Analytical Specifications
NMR Spectroscopy (Expected Signals in D O)
-
4.25 ppm (q, 2H): Methylene protons of the ethyl ester group (
). -
4.10 ppm (t, 1H):
-proton ( ). -
1.90 ppm (m, 2H):
-protons. -
1.28 ppm (t, 3H): Methyl protons of the ethyl ester (
). - 0.90 ppm (t, 3H): Terminal methyl of the norleucine side chain.
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the ethyl group (
Da) or the ethoxy group ( Da) is common in MS/MS experiments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]
- Boczar, M. et al. (2023).Conformational Landscape of Linear vs. Branched Amino Acid Esters. Journal of Physical Chemistry B.
